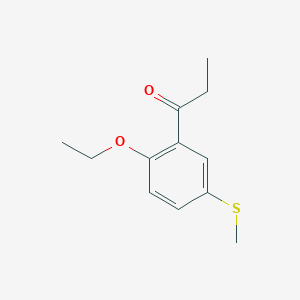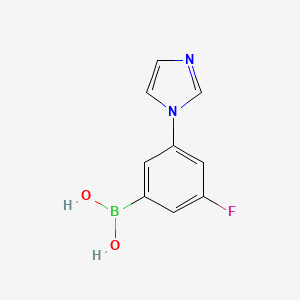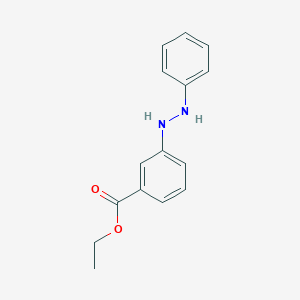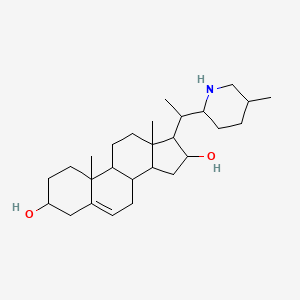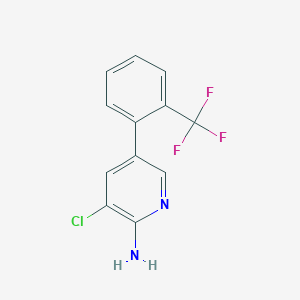
7-Oxoganoderic acid Z
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxoganoderic acid Z: is a triterpenoid compound that can be isolated from the natural product Resina Commiphora . It has shown significant biological activity, particularly against Mycobacterium tuberculosis . This compound is part of the larger family of ganoderic acids, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Oxoganoderic acid Z can be isolated from natural sources such as Resina Commiphora . The isolation process typically involves extraction and purification techniques, including column chromatography and crystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale extraction from natural sources followed by purification. Advances in synthetic biology and chemical synthesis may also offer alternative routes for industrial production in the future.
Chemical Reactions Analysis
Types of Reactions: 7-Oxoganoderic acid Z undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to introduce different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-Oxoganoderic acid Z has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Oxoganoderic acid Z involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis and other vital processes . The compound also exhibits anti-inflammatory and anticancer properties by modulating signaling pathways such as NF-κB and PI3K/Akt .
Comparison with Similar Compounds
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C
- Ganoderic acid D
Comparison: 7-Oxoganoderic acid Z is unique among ganoderic acids due to its specific structural features and biological activities. While other ganoderic acids also exhibit various pharmacological properties, this compound stands out for its potent antimycobacterial activity .
Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23-24,32H,8-9,11-17H2,1-7H3,(H,33,34)/b19-10+ |
InChI Key |
ZNDCXCGTAALLTP-VXLYETTFSA-N |
Isomeric SMILES |
CC(CC/C=C(\C)/C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B14077839.png)

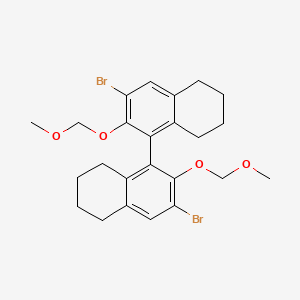
![5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14077858.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide](/img/structure/B14077871.png)
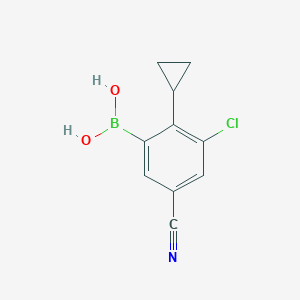
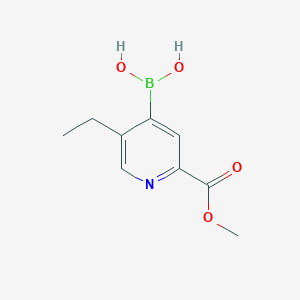
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)
